![molecular formula C21H20N4O2S B2448998 N-(o-Tolyl)-2-((2-Methyl-3-oxo-2,3-dihydroimidazo[1,2-c]chinazolin-5-yl)thio)propanamid CAS No. 1190001-11-6](/img/structure/B2448998.png)

N-(o-Tolyl)-2-((2-Methyl-3-oxo-2,3-dihydroimidazo[1,2-c]chinazolin-5-yl)thio)propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

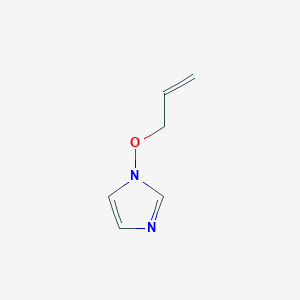

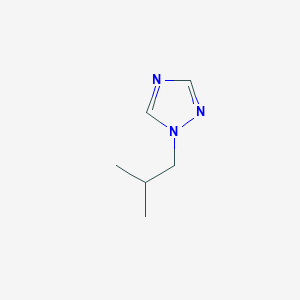

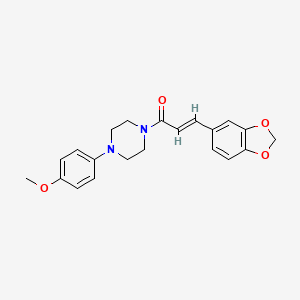

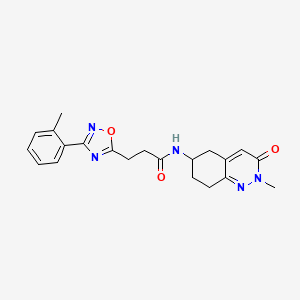

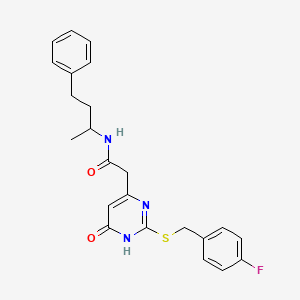

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.

BenchChem offers high-quality 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition der Phosphatidylinositol-3-Kinase (PI3K)

Diese Verbindung gehört zu einer Klasse von Molekülen, die nachweislich PI3K hemmen . PI3Ks sind eine Familie von Enzymen, die an zellulären Funktionen wie Zellwachstum, Proliferation, Differenzierung, Motilität, Überleben und intrazellulärem Transport beteiligt sind, was sie zu einem wichtigen Ziel für Krebstherapien macht .

Histon-Deacetylase (HDAC) Inhibition

Die Verbindung zeigt auch Potenzial als HDAC-Inhibitor . HDACs sind eine Klasse von Enzymen, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure an einem Histon entfernen, wodurch die Histone die DNA enger umwickeln können. Dies ist wichtig in der Krebsbehandlung, da es die Genexpression beeinflusst .

Duale PI3K/HDAC-Inhibition

Interessanterweise wurde diese Verbindung so konzipiert, dass sie als dualer Inhibitor sowohl für PI3K als auch für HDAC wirkt . Diese duale Funktionalität könnte die Wirksamkeit von Krebsbehandlungen möglicherweise verbessern, indem zwei verschiedene Mechanismen gleichzeitig angegriffen werden .

Antiproliferative Aktivitäten

Die Verbindung hat potente antiproliferative Aktivitäten gegen bestimmte Zelltypen gezeigt, wie z. B. K562 und Hut78 . Dies bedeutet, dass es möglicherweise verwendet werden könnte, um das Wachstum dieser Zellen zu hemmen, was insbesondere bei der Behandlung von Krebsarten nützlich ist .

Entwicklung von Krebsmedikamenten

Aufgrund ihres Potenzials als dualer PI3K/HDAC-Inhibitor und ihrer antiproliferativen Aktivitäten könnte diese Verbindung ein vielversprechender Kandidat für die Entwicklung neuer Krebsmedikamente sein .

Behandlung von entzündlichen Erkrankungen

Während der Schwerpunkt auf der Krebsbehandlung liegt, deutet die PI3K-inhibitorische Aktivität dieser Verbindung auch auf ein Potenzial für die Behandlung entzündlicher Erkrankungen hin .

Wirkmechanismus

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .

Result of Action

The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Biochemische Analyse

Biochemical Properties

The compound interacts with various enzymes and proteins, particularly those involved in the phosphoinositide-3 kinase (PI3K) pathway . It has been found to have inhibitory activities against PI3K and HDAC , indicating its potential role in biochemical reactions involving these enzymes.

Cellular Effects

The compound has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound exerts its effects through its inhibitory activities against PI3K and HDAC . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2, suggest potential changes in its effects over time .

Dosage Effects in Animal Models

It is being studied in a phase I trial for subjects with advanced malignancies .

Metabolic Pathways

The compound is involved in the PI3K pathway . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Its unique pharmacokinetic properties suggest potential interactions with transporters or binding proteins .

Eigenschaften

IUPAC Name |

2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDTCRIANAOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)

![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)

![methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2448938.png)